[1,2,4]Triazolo[1,5-a]pyrimidine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted interest due to its diverse chemical reactions and significant biological activities. Its structure serves as a core for synthesizing various derivatives with potential applications in medicinal and agricultural chemistry due to its antimicrobial, antifungal, antiviral, and anticancer properties (Pinheiro et al., 2020).
Synthesis Analysis
Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives can be achieved through various methods, including the condensation of 3-amino-1,2,4-triazole with different reagents. A novel method involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the compound's versatility in synthesis strategies (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been characterized through X-ray diffraction and spectroscopic techniques such as NMR and IR, which provide insights into their molecular geometry and electronic structure. For instance, the synthesis and characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate reveal detailed molecular insights, including Hirshfeld surface analysis and DFT calculations (Lahmidi et al., 2019).
Chemical Reactions and Properties
[1,2,4]Triazolo[1,5-a]pyrimidine undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For example, reactions with 3-amino-1,2,4-triazole have led to the synthesis of new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, demonstrating the compound's reactivity and utility in creating novel heterocyclic compounds (Riad & Abdelhamid, 1989).
Physical Properties Analysis
The physical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal structures of oxo derivatives have been determined by X-ray diffraction, providing valuable information on their physical characteristics and potential for binding metal ions (Haj et al., 2000).
Chemical Properties Analysis
The chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. The presence of halogen functionalities, for instance, renders these compounds as versatile synthetic intermediates for further diversification through reactions such as Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Scientific Research Applications
Medicinal Chemistry
“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important class of compounds that have received continuous and even accelerated attention in medicinal chemistry . They have demonstrated remarkable biological activities in a variety of domains .
Application
These compounds have been used in the development of various drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin . They have shown potential in treating diseases like Alzheimer’s and insomnia .
Methods of Application
The synthetic ways for the preparation of [1,2,4]triazolo [1,5- a ]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .
Results or Outcomes
The results have been promising, with several clinical trials indicating the potential of “[1,2,4]Triazolo[1,5-a]pyrimidine” moiety with various functional groups in medicinal chemistry .
Agriculture
“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have also found applications in agriculture .
Application
Some “[1,2,4]-triazolo [1,5- a ]pyrimidines” possess herbicidal activity .
Results or Outcomes
The outcomes have been positive, with these compounds demonstrating effective herbicidal activity .
HIV-1 Inhibition
“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have been studied for their potential as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity .
Application
These compounds have been repurposed as anti-influenza derivatives for their ability to inhibit HIV-1 RNase H function .
Methods of Application
The compounds were tested for their ability to inhibit RNase H in the low micromolar range without showing RT-associated polymerase inhibitory activity .
Results or Outcomes
The antiviral evaluation of the compounds in the MT4 cells showed any activity against HIV-1 (III B strain) .
Antimicrobial Activity
“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have shown antimicrobial activity .
Application
These compounds have been used as antimicrobial agents .
Results or Outcomes
The outcomes have been positive, with these compounds demonstrating effective antimicrobial activity .
Anti-tubercular Activity
“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have shown potential as anti-tubercular agents .
Application
These compounds have been used in the development of drugs for the treatment of tuberculosis .
Results or Outcomes
The outcomes have been positive, with these compounds demonstrating effective anti-tubercular activity .
CB2 Cannabinoid Agonists
“[1,2,4]Triazolo[1,5-a]pyrimidine” compounds have been studied for their potential as CB2 cannabinoid agonists .
Application
These compounds have been used in the development of drugs that target the CB2 cannabinoid receptors .
Results or Outcomes
The outcomes have been positive, with these compounds demonstrating effective CB2 cannabinoid agonist activity .
Future Directions
The future directions for [1,2,4]Triazolo[1,5-a]pyrimidine research are promising. Its wide range of pharmacological activities and versatility make it a valuable scaffold in drug design . Future research could focus on exploring its potential in other therapeutic areas and optimizing its properties for specific applications .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKZYRMFBGSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181914 | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidine | |
CAS RN |
275-02-5 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.